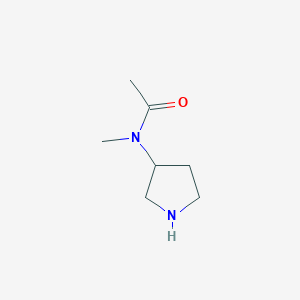

3-(N-Acetyl-N-methylamino)pyrrolidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-methyl-N-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9(2)7-3-4-8-5-7/h7-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEKUQRWTOSZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516073 | |

| Record name | N-Methyl-N-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79286-87-6 | |

| Record name | N-Methyl-N-3-pyrrolidinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79286-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-Acetyl-N-methylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Substrate Directed Synthesis:in This Strategy, a Stereocenter Already Present Within the Molecule Directs the Formation of New Stereocenters. by Incorporating 3 N Acetyl N Methylamino Pyrrolidine As a Core Fragment Early in a Synthetic Sequence, Its Stereochemistry Can Guide Subsequent Reactions, Such As Epoxidations, Hydrogenations, or Cyclizations, on Other Parts of the Molecule. This is a Common and Powerful Strategy in the Total Synthesis of Polycyclic Natural Products Containing the Pyrrolidine Motif.utas.edu.authe Stereoselective Synthesis of Complex, Densely Substituted Pyrrolidines Often Relies on the Initial Chirality of the Starting Material to Control the Formation of Up to Four New Stereogenic Centers in a Single Step.acs.org

Computational and Theoretical Chemistry of 3 N Acetyl N Methylamino Pyrrolidine Systems

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgyoutube.com It is widely applied to predict the geometric and electronic properties of molecules, offering insights into their stability and chemical behavior. For a molecule like 3-(N-Acetyl-N-methylamino)pyrrolidine, DFT calculations can elucidate its electronic landscape and predict sites susceptible to electrophilic or nucleophilic attack.

Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govmdpi.com

Global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), can be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's stability and reactivity. ajchem-a.comirjweb.com For instance, a "soft" molecule, characterized by a small HOMO-LUMO gap and low hardness, is generally more reactive than a "hard" molecule. mdpi.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic and Reactivity Descriptors

| Parameter | Typical Value (Illustrative) | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.0 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. mdpi.com |

| Chemical Hardness (η) | 3.0 eV | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. irjweb.com |

| Chemical Potential (µ) | -3.5 eV | Relates to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | 2.04 eV | Quantifies the ability of a molecule to accept electrons; a higher value indicates a better electrophile. mdpi.com |

Molecular Docking Analysis for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). hilarispublisher.com This method is fundamental in structure-based drug design for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein. nih.gov For pyrrolidine-based compounds, docking studies have been instrumental in elucidating their binding modes as inhibitors for various enzymes, such as neuraminidase, Dipeptidyl Peptidase-IV (DPP-IV), and carbonic anhydrases. nih.govingentaconnect.comtandfonline.com

The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a "scoring function" to estimate the binding affinity. hilarispublisher.com The results provide insights into the crucial interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. nih.gov For example, studies on pyrrolidine (B122466) derivatives targeting DPP-IV revealed that a cyano group on the pyrrolidine scaffold can form key interactions, enhancing inhibitory potency. ingentaconnect.com Similarly, docking analyses of pyrrolidine inhibitors with neuraminidase identified key amino acid residues like Trp178, Arg371, and Tyr406 as essential for binding. nih.gov

Table 2: Example of Molecular Docking Results for a Pyrrolidine Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Dipeptidyl Peptidase-IV (DPP-IV) | -8.5 | Glu205, Glu206, Tyr662 | Hydrogen bonds, electrostatic interactions |

| Neuraminidase | -9.2 | Arg118, Asp151, Arg371 | Hydrogen bonds, salt bridges |

| Myeloid cell leukemia-1 (Mcl-1) | -7.9 | Met250, Arg263, Gly262 | Hydrogen bonds, hydrophobic interactions tandfonline.com |

| Carbonic Anhydrase II | -7.1 | His94, His96, Thr199 | Coordination with Zn ion, hydrogen bonds |

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using DFT, are employed to investigate the detailed mechanisms of chemical reactions. These studies can map the potential energy surface (PES) of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. beilstein-journals.org By calculating the energy barriers (activation energies) associated with different reaction pathways, researchers can predict the most favorable mechanism. researchgate.net

For the synthesis of complex molecules containing a pyrrolidine ring, these computational studies can provide valuable insights. For example, theoretical investigations have been used to elucidate the mechanism of the synthesis of pyrrolidinedione derivatives, detailing the stages of Michael addition, Nef-type rearrangement, and cyclization, and calculating the energy barrier for each step. researchgate.net Similarly, computational studies have clarified the mechanism of copper-catalyzed intramolecular C-H amination for synthesizing pyrrolidines. acs.org Such analyses help in optimizing reaction conditions and understanding the origins of stereoselectivity in synthetic routes. nih.gov

In Silico Predictions for Pharmacokinetic Profiles (ADMET) and Drug-Likeness

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. This is often done using computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.govnih.gov These in silico methods allow for the rapid screening of large numbers of compounds, prioritizing those with favorable drug-like properties. iipseries.orgslideshare.net

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netyoutube.com Compounds that adhere to these rules are more likely to be orally bioavailable. ADMET prediction models can also estimate properties such as aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity risks like carcinogenicity or skin sensitization. scispace.comresearchgate.net Many studies on pyrrolidine-based drug candidates include ADMET profiling to ensure they possess suitable pharmacokinetic characteristics for further development. scispace.comresearchgate.net

Table 3: Representative In Silico ADMET and Drug-Likeness Profile

| Property | Category | Predicted Value (Illustrative) | Interpretation / Desired Range |

|---|---|---|---|

| Molecular Weight | Physicochemical | 142.20 g/mol | < 500 (Lipinski's Rule) |

| logP (Lipophilicity) | Physicochemical | -0.5 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | Physicochemical | 1 | ≤ 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | Physicochemical | 2 | ≤ 10 (Lipinski's Rule) |

| Human Intestinal Absorption | Absorption | High | High probability of good absorption |

| Blood-Brain Barrier (BBB) Permeant | Distribution | No | Indicates if the compound is likely to cross into the brain |

| CYP2D6 Inhibitor | Metabolism | No | Predicts potential for drug-drug interactions |

| AMES Mutagenicity | Toxicity | Non-mutagen | Predicts mutagenic potential |

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule is critical to its biological activity. The pyrrolidine ring is not planar and exists in various puckered conformations, a phenomenon known as "pseudorotation". nih.gov The two predominant conformations are the "endo" and "exo" envelope forms, where the C4 (Cγ) carbon is puckered either toward or away from the other substituents on the ring. nih.govnih.gov The equilibrium between these conformers is influenced by the nature and stereochemistry of substituents on the ring. nih.govacs.org

Computational methods are used to perform conformational analysis, identifying the most stable (lowest energy) conformers of a molecule. researchgate.net By calculating the relative energies of different puckers and rotamers (orientations around single bonds), researchers can understand the conformational landscape of the molecule. frontiersin.org For pyrrolidine derivatives, this analysis is crucial because the specific ring pucker can dictate how the molecule fits into a receptor's binding site, thereby influencing its pharmacological efficacy. nih.gov For example, studies on fluorinated prolines have shown that the substituent's position and the solvent environment can significantly shift the ring's puckering preference, which has important implications for designing peptides and proteins. biorxiv.orgbeilstein-journals.orgbiorxiv.org

Medicinal Chemistry Applications and Structure Activity Relationship Sar Investigations

Design and Synthesis of Bioactive Pyrrolidine (B122466) Derivatives

The design of bioactive molecules often starts with a privileged scaffold like pyrrolidine, which can be chemically modified to optimize pharmacological activity. nih.govbohrium.com The synthesis of pyrrolidine derivatives can be achieved through various strategies, including the functionalization of pre-existing pyrrolidine rings, such as those derived from proline and 4-hydroxyproline, or through the construction of the ring from acyclic precursors. nih.govmdpi.com

One common synthetic approach involves the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, which allows for the stereocontrolled synthesis of substituted pyrrolidines. nih.gov Another method is the reductive amination of dicarbonyl compounds. For instance, new pyrrolidine derivatives with potential analgesic and anti-inflammatory activities have been synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various substituted anilines. nih.gov The synthesis of (3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine, an important chiral building block for quinolone-type anti-fungal agents, has been accomplished from 3-acetyl-1-benzyl-2-pyrrolidinone through a key step of diastereoselective hydrogenation. niscpr.res.in

The versatility of the pyrrolidine scaffold allows for its incorporation into hybrid molecules to enhance bioactivity. For example, pyrrolidine moieties have been combined with thiazole, thiourea, and indole (B1671886) to create compounds with a range of pharmacological effects. frontiersin.orgbiointerfaceresearch.com The stereochemistry of the pyrrolidine ring is a critical factor in its biological activity, and different stereoisomers can exhibit distinct pharmacological profiles due to their differential binding to target proteins. nih.govresearchgate.net

Investigation of Biological Activities

Derivatives of the 3-(N-Acetyl-N-methylamino)pyrrolidine scaffold have been investigated for a multitude of biological activities, demonstrating the therapeutic potential of this chemical class.

The urotensin II (U-II) receptor, also known as GPR14, is implicated in various cardiovascular conditions, making it an attractive therapeutic target. nih.govfrontiersin.org High-throughput screening campaigns have identified aminoalkoxybenzyl pyrrolidines as a novel class of human urotensin-II receptor antagonists. nih.gov Subsequent optimization of these initial hits has led to the development of potent and selective antagonists. nih.gov For example, a series of 2-{N-[(2,4,5-trichlorophenoxy)acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogs were designed and synthesized to obtain small molecule antagonists of the Urotensin II receptor. tandfonline.com These compounds were evaluated in calcium release and radioligand binding assays, with further in vivo testing in a mouse pressor response model to confirm their antagonistic activity. tandfonline.com

| Compound ID | Structure | Target | Activity (IC₅₀) |

| DS37001789 | 1-{4-[2-(4-acetylpiperazin-1-yl) ethanesulfonyl]-2-[(pyrrolidin-1-yl) methyl] piperazin-1-yl-2-(2,4,5-trichlorophenoxy)ethan-1-one} | Urotensin II Receptor (GPR14) | 0.9 nM |

This table presents an example of a potent Urotensin II receptor antagonist with a pyrrolidine moiety.

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli. nih.gov Overproduction of NO by iNOS is associated with various inflammatory diseases and neurodegenerative disorders. nih.govnih.gov Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. Several substituted 2-iminopyrrolidines have been shown to be potent and selective inhibitors of human iNOS. acs.org For instance, (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine demonstrated potent inhibition of iNOS with an IC₅₀ of 0.25 µM and exhibited high selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS). acs.org

| Compound | Target | IC₅₀ (µM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |

| (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine | iNOS | 0.25 | 897 | 13 |

This table highlights the potency and selectivity of a pyrrolidine-based iNOS inhibitor.

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. nih.govnih.gov Pyrrolidine-based scaffolds have emerged as a promising class of compounds with significant antibacterial and antibiofilm activities. researchgate.netnih.gov For example, a library of pyrrolidine-2,3-diones has been synthesized and evaluated for its effectiveness against Staphylococcus aureus, including its biofilm-forming phenotype. nih.govresearchgate.net These compounds have shown potent anti-biofilm properties and can act synergistically with FDA-approved antimicrobials like vancomycin. nih.gov

In another study, thiazole-based pyrrolidine derivatives were synthesized and evaluated for their antibacterial activity. biointerfaceresearch.com One of the synthesized compounds, a 4-F-phenyl derivative, was found to selectively inhibit Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com Specifically, at a concentration of 400 µg, it exhibited significant zones of inhibition against S. aureus and B. cereus. biointerfaceresearch.com Pyrrolidine-2,5-dione derivatives have also demonstrated moderate antimicrobial activities against various bacterial and fungal species. scispace.com

| Compound Class | Target Organism(s) | Key Findings |

| Pyrrolidine-2,3-diones | Staphylococcus aureus | Potent anti-biofilm properties, synergistic with vancomycin. nih.govresearchgate.net |

| Thiazole-pyrrolidine derivatives | Gram-positive bacteria (S. aureus, B. cereus) | Selective inhibition with minimal cytotoxicity. biointerfaceresearch.com |

| Pyrrolidine-2,5-diones | Various bacteria and fungi | Moderate antimicrobial activity. scispace.com |

This table summarizes the antimicrobial activities of different pyrrolidine-based scaffolds.

Structure-Activity Relationship (SAR) Analysis of Pyrrolidine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. bohrium.comrsc.org For pyrrolidine derivatives, SAR analyses have provided valuable insights into the structural requirements for potency and selectivity across various biological targets. nih.gov

The nature, position, and stereochemistry of substituents on the pyrrolidine ring play a pivotal role in determining the pharmacological profile of the molecule. nih.gov For instance, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies of pyrrolidine amide derivatives revealed that small, lipophilic substituents at the 3-phenyl position were optimal for potency. rsc.org

In the context of anticonvulsant activity, SAR analysis of pyrrolidine-2,5-dione derivatives showed that substituents at the 3-position of the ring strongly affect their efficacy. nih.gov Specifically, 3-benzhydryl and 3-isopropyl derivatives were most effective in the scPTZ test, while 3-methyl and unsubstituted derivatives showed better activity in the MES test. nih.gov

For anticancer activity, the substitution pattern on the pyrrolidine ring also dictates the potency and selectivity of the compounds against different cancer cell lines. bohrium.com For example, studies on aminocoumarin-pyrrolidine hybrids have shown that different substituents lead to varying levels of anticancer activity against A549 and MCF-7 cell lines. bohrium.com Similarly, for pyridine (B92270) derivatives, the presence and position of -OMe, -OH, -C=O, and -NH₂ groups were found to enhance antiproliferative activity, whereas halogen atoms or bulky groups tended to decrease it. dntb.gov.ua

The stereochemistry of substituents is also a critical determinant of biological activity. The different spatial orientations of substituents on the pyrrolidine ring can lead to different binding modes with target proteins, resulting in varied biological profiles for different stereoisomers. nih.govresearchgate.net

| Compound Class | Biological Target/Activity | Key SAR Findings |

| Pyrrolidine amide derivatives | NAAA Inhibition | Small lipophilic 3-phenyl substituents enhance potency. rsc.org |

| Pyrrolidine-2,5-dione derivatives | Anticonvulsant | Substituents at the 3-position influence activity profile in different seizure models. nih.gov |

| Aminocoumarin-pyrrolidine hybrids | Anticancer | Nature of substituents affects activity against specific cancer cell lines. bohrium.com |

| Pyridine derivatives | Antiproliferative | Electron-donating groups enhance activity; bulky or halogen groups decrease it. dntb.gov.ua |

This table outlines key structure-activity relationship findings for various classes of pyrrolidine derivatives.

Stereochemical Implications for Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For pyrrolidine derivatives, the carbon atom at the 3-position is a chiral center when substituted with a group other than hydrogen, leading to the existence of (R) and (S) enantiomers. The distinct spatial orientation of the substituent at this position can profoundly influence the molecule's ability to bind to its biological target, such as a receptor or an enzyme. This interaction is often highly specific, akin to a key fitting into a lock, where only one enantiomer may bind effectively and elicit the desired physiological response.

While direct comparative studies on the biological efficacy of the individual enantiomers of "this compound" are not extensively detailed in publicly available literature, the broader field of medicinal chemistry provides compelling evidence for the importance of stereochemistry in related pyrrolidine-containing compounds. For instance, research on various pyrrolidine derivatives has consistently demonstrated that the stereochemistry at the C-3 position significantly impacts their pharmacological profiles.

In one such instance, the stereospecific orientation of a methyl group at the 3-position of the pyrrolidine ring was shown to be responsible for a pure estrogen receptor α antagonist and selective ER degrader profile, which is beneficial for the treatment of breast cancer. nih.gov This highlights how a subtle change in the spatial arrangement of a small substituent can dramatically alter the biological outcome.

The table below illustrates the general principle of how stereochemistry can influence biological activity, drawing upon examples of substituted pyrrolidine derivatives.

| Compound Class | Stereoisomer | Observed Biological Effect | Reference |

|---|---|---|---|

| 3-Methylpyrrolidine Derivatives | (R)-enantiomer | Exhibits pure estrogen receptor α antagonist activity. | nih.gov |

| Pyrrolidine Pentamine Derivatives | Varied Stereoisomers | Demonstrates differential inhibitory effects on aminoglycoside 6′-N-acetyltransferase type Ib. | mdpi.com |

| 3-Aminopyrrolidine Derivatives | Homo-chiral (R)-enantiomer | Utilized as a key building block for numerous drug candidates, implying stereospecificity in their final targets. | rsc.org |

Given these established principles, it can be inferred that the (R) and (S) enantiomers of "this compound" would likely exhibit different biological activities. The precise nature and magnitude of these differences would depend on the specific biological target and the nature of the molecular interactions involved.

Development as Pharmaceutical Intermediates and Building Blocks for Active Pharmaceutical Ingredients (APIs)

The utility of "this compound" and its closely related analogues extends to their role as versatile intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The pyrrolidine core, combined with the functional handles provided by the acetyl and methylamino groups, allows for a variety of chemical transformations, making it a valuable starting point for the construction of novel therapeutic agents.

A significant example of a closely related chiral pyrrolidine derivative used as a pharmaceutical intermediate is in the synthesis of the fluoroquinolone antibiotic, PF-00951966. The key intermediate in this synthesis is (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. researchgate.net This highlights the importance of stereochemically pure pyrrolidine building blocks in the development of modern pharmaceuticals. The stereoselective synthesis of this intermediate is a critical step in ensuring the final API has the correct three-dimensional structure for its antibacterial activity. nih.gov

The development of stereoselective synthesis methods for pyrrolidine derivatives is an active area of research, as it allows for the production of optically pure compounds that can be used as precursors for a wide range of drugs. researchgate.net These methods are crucial for accessing specific stereoisomers of APIs, which, as discussed earlier, can have more favorable therapeutic profiles.

The table below provides an overview of how pyrrolidine derivatives, including those structurally related to "this compound," are utilized as intermediates in drug development.

| Pyrrolidine Intermediate | Resulting API or Drug Class | Therapeutic Area | Reference |

|---|---|---|---|

| (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile | PF-00951966 | Antibacterial (Fluoroquinolone) | researchgate.netnih.gov |

| (R)-3-Aminopyrrolidine | Various Chiral Pharmaceuticals | Multiple | rsc.org |

| Substituted Pyrrolidines | Various Drugs | Anticancer, Antidiabetic, CNS disorders |

Applications in Asymmetric Catalysis and Chiral Ligand Design

3-(N-Acetyl-N-methylamino)pyrrolidine as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, optically active molecules. The pyrrolidine (B122466) scaffold, often derived from the chiral pool of natural amino acids like proline and hydroxyproline, is a cornerstone of this synthetic strategy. nih.govrsc.org The compound this compound provides a pre-defined stereocenter at the C3 position, which can be used to direct the formation of new stereocenters in a predictable manner.

Synthetic routes to create complex pyrrolidine structures often involve multi-step sequences where the chirality of the initial pyrrolidine ring is transferred through subsequent reactions. nih.govmdpi.com Methodologies like [3+2] dipolar cycloadditions using azomethine ylides are powerful for constructing the pyrrolidine ring with control over multiple stereocenters. acs.orgacs.org A pre-existing chiral pyrrolidine like this compound could serve as a precursor in these transformations, influencing the stereochemical outcome of the cyclization.

Pyrrolidine-Based Ligands in Enantioselective Reactions

The development of chiral ligands for transition metal catalysis is a critical area of asymmetric synthesis, and pyrrolidine derivatives are among the most successful ligand scaffolds. mdpi.comnih.gov The rigid five-membered ring effectively orients coordinating groups, creating a well-defined chiral environment around the metal center. This chiral pocket dictates the facial selectivity of substrate binding and subsequent bond formation, leading to high enantioselectivity. nih.gov

Pyrrolidine-based ligands can be broadly categorized, with many successful examples derived from C2-symmetric 2,5-disubstituted pyrrolidines or from proline. nih.govunibo.it These ligands have been applied in a multitude of reactions, including:

Asymmetric Hydrogenation: Creating chiral centers by the addition of hydrogen across a double bond.

Allylic Alkylation: Forming carbon-carbon bonds with high stereocontrol. researchgate.net

Cycloadditions: Constructing cyclic molecules with controlled stereochemistry. nih.gov

Michael Additions: A key carbon-carbon bond-forming reaction. nih.govdoi.org

| Reaction Type | Pyrrolidine Catalyst/Ligand Type | Metal | Achieved Enantioselectivity (ee) |

| Michael Addition | ((S)-pyrrolidin-2-yl)methyl phenylcarbamate | Organocatalyst | >99% |

| [4+2] Cycloaddition | JohnPhos-type with 2,5-diarylpyrrolidine | Gold(I) | up to 94:6 er |

| Aldol Reaction | Prolinamide derivatives | Organocatalyst | up to 99% |

| Allylic Alkylation | trans-2,5-disubstituted pyrrolidine-pyridine | Palladium | High |

Stereocontrol Strategies in the Synthesis of Complex Molecules

Achieving precise control over stereochemistry is paramount in the synthesis of complex molecules like natural products and pharmaceuticals, where biological activity is often dependent on a single stereoisomer. utas.edu.au Pyrrolidine derivatives are instrumental in various stereocontrol strategies, acting as chiral auxiliaries, catalysts, or key structural components. mdpi.com

Future Perspectives and Emerging Research Directions

Advancements in Sustainable Synthesis of N-Acetyl-N-methylaminopyrrolidineresearchgate.net

The pharmaceutical industry's growing emphasis on environmental responsibility has spurred significant advancements in the green and sustainable synthesis of pyrrolidine (B122466) derivatives. nih.gov Researchers are actively moving away from traditional methods that often rely on harsh chemicals and high energy consumption, toward more eco-friendly alternatives. ontosight.ai A key area of development is the use of one-pot, multi-component domino reactions, which streamline synthetic processes, reduce waste, and improve efficiency. rsc.org These reactions can be performed under catalyst-free conditions in environmentally benign solvents like ethanol-water mixtures. rsc.org

Energy-efficient techniques are also gaining prominence. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to significantly increase the efficiency of pyrrolidine synthesis, aligning with the principles of green chemistry. nih.gov Similarly, ultrasound irradiation is being explored as a green method for producing pyrrolidine derivatives. tandfonline.com

Furthermore, the field is witnessing a shift towards biocatalysis, employing enzymes to synthesize pyrrolidine compounds. ontosight.ai This approach offers high selectivity and reduces the need for toxic catalysts and extreme reaction conditions. ontosight.ai Asymmetric synthesis, crucial for producing specific stereoisomers of complex molecules like pyrrolidine-based drugs, is also being redesigned with sustainability in mind, with some reactions now being performed under solvent-free conditions. mdpi.com

Table 1: Emerging Sustainable Synthesis Strategies for Pyrrolidine Scaffolds

| Strategy | Description | Key Advantages |

|---|---|---|

| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single pot without isolating intermediates. rsc.org | Increased efficiency, reduced solvent use, less waste. rsc.org |

| Biocatalysis | Use of enzymes as catalysts to perform chemical transformations. ontosight.ai | High selectivity, mild reaction conditions, reduced need for harsh chemicals. ontosight.ai |

| Microwave-Assisted Synthesis | Application of microwave irradiation to heat chemical reactions. nih.gov | Increased reaction rates, higher yields, enhanced efficiency. nih.govtandfonline.com |

| Ultrasound Irradiation | Use of ultrasonic waves to initiate and enhance chemical reactions. tandfonline.com | Improved yields, shorter reaction times, green alternative. tandfonline.com |

| Green Solvents | Replacement of toxic organic solvents with environmentally friendly alternatives like water or ethanol. rsc.org | Reduced environmental impact, improved safety. rsc.org |

Exploration of Novel Therapeutic Targets for Pyrrolidine-Based Therapeutics

The unique three-dimensional structure of the pyrrolidine ring makes it an ideal scaffold for designing novel drugs that can interact with a wide array of biological targets. nih.govresearchgate.net This structural versatility allows it to be a key component in developing treatments for a broad spectrum of human diseases. nih.gov Researchers are continually identifying new therapeutic targets for pyrrolidine-based compounds, expanding their pharmacological potential far beyond their initial applications. frontiersin.org

Pyrrolidine derivatives are being actively investigated for numerous biological activities, including anti-cancer, anti-inflammatory, antiviral, anticonvulsant, and antimicrobial effects. frontiersin.orgnih.gov In recent years, several drugs incorporating a pyrrolidine structure have received FDA approval, highlighting the scaffold's clinical significance. frontiersin.org These include treatments for insomnia, myelofibrosis, and cholangiocarcinoma, demonstrating the diverse range of conditions that can be addressed. frontiersin.org

Current research is focused on designing pyrrolidine derivatives as highly specific enzyme inhibitors. For example, they are being developed as dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes, Janus kinase (JAK-2) inhibitors for blood disorders, and fibroblast growth factor receptor (FGFR-4) inhibitors for certain cancers. frontiersin.orgresearchgate.net Other promising areas of exploration include antagonists for the CXCR4 chemokine receptor, which plays a role in HIV infection and cancer metastasis, and inhibitors of enzymes like DNA gyrase and acetylcholinesterase for bacterial infections and neurodegenerative diseases, respectively. frontiersin.orgnih.govnih.gov

Table 2: Examples of Recently Approved or Investigational Pyrrolidine-Based Drugs and Their Targets

| Drug/Candidate | Therapeutic Area | Biological Target |

|---|---|---|

| Daridorexant | Insomnia | Orexin Receptors |

| Pacritinib | Myelofibrosis | Janus Kinase 2 (JAK2) |

| Futibatinib | Cholangiocarcinoma | Fibroblast Growth Factor Receptor 4 (FGFR4) |

| Vildagliptin | Type 2 Diabetes | Dipeptidyl Peptidase-IV (DPP-IV) frontiersin.org |

Integration of Machine Learning and Artificial Intelligence in Drug Discovery for Pyrrolidine Scaffolds

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the drug discovery process for pyrrolidine-based compounds. nih.gov These computational tools can analyze vast datasets to predict the biological activities, physicochemical properties, and potential toxicity of novel molecules, thereby accelerating the identification of promising drug candidates. nih.govcrimsonpublishers.com

Furthermore, generative AI models are being used for de novo drug design, creating entirely new pyrrolidine-based structures with desired pharmacological profiles. crimsonpublishers.com These advanced algorithms can explore a vast chemical space to propose novel scaffolds that medicinal chemists might not have conceived, opening new avenues for therapeutic innovation. nih.gov

Table 3: Application of AI/ML in Pyrrolidine Drug Discovery

| AI/ML Application | Description | Impact on Drug Discovery |

|---|---|---|

| QSAR Modeling | Uses statistical and ML methods to correlate chemical structure with biological activity. frontiersin.org | Predicts the potency of new compounds; guides structural modifications. |

| Molecular Docking | Computationally simulates the interaction between a small molecule (ligand) and a protein (receptor). researchgate.net | Predicts binding affinity and orientation; helps in lead optimization. researchgate.net |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time to study the stability of protein-ligand complexes. nih.gov | Assesses the stability of the drug-target interaction. researchgate.netnih.gov |

| Generative Models | AI algorithms that can generate novel molecular structures with specific desired properties. crimsonpublishers.com | Enables de novo design of new drug candidates with optimized characteristics. |

| Toxicity Prediction | ML models trained to predict the potential toxicity of chemical compounds. crimsonpublishers.com | Allows for early elimination of candidates with unfavorable safety profiles. |

Development of Prodrugs and Targeted Delivery Systems Based on Pyrrolidine Structures

To enhance the therapeutic efficacy and minimize the side effects of pyrrolidine-based drugs, researchers are developing sophisticated prodrug and targeted delivery strategies. pharmablock.comglobalresearchonline.net A prodrug is an inactive or less active form of a therapeutic agent that is converted into its active form in the body through enzymatic or chemical reactions. globalresearchonline.net This approach can improve a drug's solubility, stability, and ability to cross biological membranes. The pyrrolidine scaffold, with its readily modifiable nitrogen atom, is well-suited for prodrug design, allowing for the attachment of promoieties that can be cleaved at a specific target site. pharmablock.comnih.gov

Targeted drug delivery aims to concentrate a medication in a specific tissue or organ, thereby increasing its effectiveness at the site of disease while reducing exposure to healthy tissues. ijper.org This is often achieved by attaching the drug to a carrier molecule, such as a nanoparticle, liposome, or polymer. researchgate.net The functional groups on the pyrrolidine ring can be used to link the drug to these carriers. pharmablock.com These carrier systems can be engineered to recognize and bind to specific cells, such as cancer cells, releasing their therapeutic payload precisely where it is needed. globalresearchonline.net The development of such systems holds the promise of creating more potent and safer medicines based on the versatile pyrrolidine structure. ijper.org

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(N-Acetyl-N-methylamino)pyrrolidine while controlling stereochemical outcomes?

- Methodological Answer : A multi-step approach involving palladium-catalyzed cross-coupling or copper-mediated reactions (e.g., Ullmann-type couplings) is recommended for introducing the acetyl-methylamino group. For stereochemical control, chiral auxiliaries or asymmetric hydrogenation of pyrrolidine precursors can be employed. Catalytic systems like cesium carbonate and copper(I) bromide have demonstrated efficacy in similar pyrrolidine syntheses, with purification via flash chromatography (ethyl acetate/hexane gradients) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS, e.g., ESI-HRMS) to confirm molecular mass (e.g., [M+H]+ ion) with multinuclear NMR (¹H, ¹³C, and DEPT-135) to assign substituents. For example, the acetyl-methylamino group is identifiable via methyl proton signals at δ ~2.1–2.3 ppm (singlet for N-acetyl) and carbon shifts at ~22–25 ppm (CH3, Ac) .

Advanced Research Questions

Q. What analytical challenges arise in differentiating stereoisomers or regioisomers of this compound, and how can they be resolved?

- Methodological Answer : Stereoisomeric separation requires chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases. For regioisomers, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can distinguish fragmentation patterns. Advanced workflows like UPLC/Q-TOF MS coupled with spectral networking (e.g., characteristic pyrrolidine fragment ions at m/z 70 or 84) enable targeted identification in complex matrices .

Q. How does the substitution pattern on the pyrrolidine ring influence bioactivity in enzyme inhibition studies?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest that the N-acetyl-N-methylamino group enhances binding to enzymes like β-N-acetylglucosaminidase by mimicking transition-state intermediates. Computational docking (e.g., AutoDock Vina) can predict interactions with active sites, while in vitro assays (e.g., IC50 measurements) validate inhibitory potency. Comparative studies with analogues (e.g., oxadiazole-substituted pyrrolidines) highlight the role of electronegative substituents in modulating activity .

Q. What strategies mitigate degradation or instability of this compound under experimental conditions?

- Methodological Answer : Stabilize the compound by storing it under inert gas (argon) at −20°C in anhydrous DMSO or acetonitrile. For aqueous assays, use buffered solutions (pH 6–7) to prevent hydrolysis of the acetyl group. Accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring can identify degradation pathways (e.g., deacetylation) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate data using standardized protocols (e.g., ICH guidelines for purity assays). If NMR shifts conflict, compare solvent effects (CDCl3 vs. DMSO-d6) or calibrate instruments with traceable reference standards. For yield discrepancies, replicate reactions under strictly anhydrous conditions and quantify products via qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。